![molecular formula C11H8F3N3O2 B2475392 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-77-1](/img/structure/B2475392.png)

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

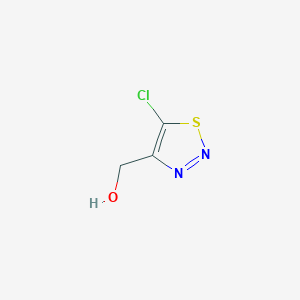

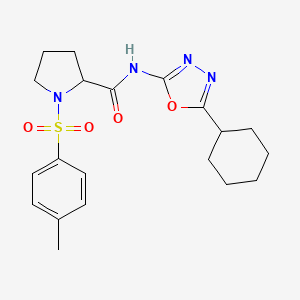

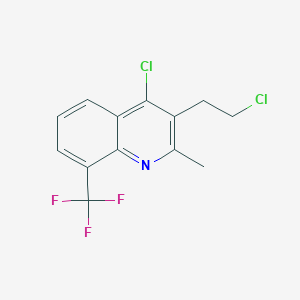

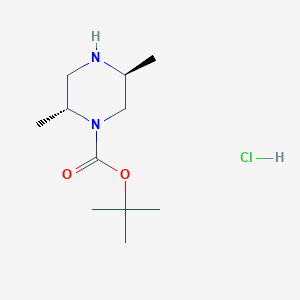

“5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

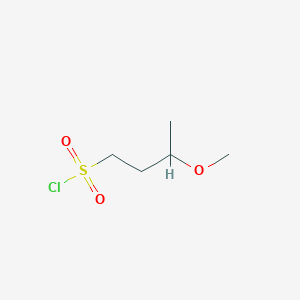

The synthesis of triazole derivatives involves various methods . One common method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . Another method involves functionalization of the 5-position by lithiation in flow followed by trapping in batch with a series of electrophiles .Scientific Research Applications

Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

This research outlines a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses. The method begins with phenyl acetylene reacting with sodium azide and methyl iodide in the presence of copper iodide, resulting in 1-methyl-4-phenyl-1H-1,2,3-triazole. Further reactions lead to the title compound with advantages like highly stereoselective processes and good overall yield (Da’an Liu, Shuchen Pei, Chenchen Xue, Ran Li, & Yong Wu, 2015).

Synthesis and Structural Assessment

The synthesis of certain 1,2,4-triazole derivatives has been explored, providing insights into their potential applications in various fields. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide led to the creation of specific triazole-thione derivatives. Subsequent reactions yielded different compounds that were studied using X-ray diffractometry, presenting valuable information about their molecular and supramolecular structures (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).

Antimicrobial and Antitumor Activities

Research has been conducted on the synthesis of 1H-1,2,4-triazole derivatives and their biological activities. For example, studies have shown the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives with significant antibacterial properties (M. Iradyan, N. Iradyan, R. Tamazyan, A. G. Aivazyan, G. Panosyan, R. V. Paronikyan, & G. M. Stepanyan, 2014). Additionally, some benzofuryl-substituted 1,2,4-triazoles have been synthesized and shown to possess antitumor activity (М. А. Калдрикян, Лусине Арсеновна Григорян, Р. Г. Мелик-Оганджанян, & Ф. Г. Арсенян, 2011).

properties

IUPAC Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNHXXIWJLMWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)